REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7](=[O:25])[C:8]2[CH:9]=[C:10]([F:24])[C:11]([F:23])=[C:12]3[O:17][CH2:16][C:15]4([CH2:21][CH2:20][CH2:19][CH2:18]4)[N:14]([CH:22]=1)[C:13]=23)=[O:5])C>C(O)(=O)C.O.OS(O)(=O)=O>[F:24][C:10]1[C:11]([F:23])=[C:12]2[O:17][CH2:16][C:15]3([CH2:21][CH2:20][CH2:19][CH2:18]3)[N:14]3[CH:22]=[C:6]([C:4]([OH:5])=[O:3])[C:7](=[O:25])[C:8]([CH:9]=1)=[C:13]23 |f:1.2.3|
|
Name
|
ethyl-9′,10′-difluoro-7′-oxospiro[cyclopentane-1,3′(2′H)-[7H]pyrido[1,2,3-de][1,4]benzoxazine]-6′-carboxylate
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(C=2C=C(C(=C3C2N(C2(CO3)CCCC2)C1)F)F)=O
|
Name
|
acetic acid water H2SO4
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.O.OS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2C=3N(C4(CO2)CCCC4)C=C(C(C3C1)=O)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 32.7 mmol | |
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |